6-Amino-1,3-dipropyluracil
Overview
Description
6-Amino-1,3-dipropyluracil is a heterocyclic compound with the molecular formula C10H17N3O2. It is a derivative of uracil, a pyrimidine nucleobase found in RNA.
Mechanism of Action
Target of Action
The primary target of 6-Amino-1,3-dipropyluracil is DNA polymerase III . This enzyme plays a crucial role in DNA replication, making it a key target for antimicrobial agents .
Mode of Action
This compound acts as a dGTP analogue , selectively inhibiting the DNA polymerase III . This inhibition disrupts the process of DNA replication, thereby inhibiting the growth and proliferation of bacteria .
Biochemical Pathways
The compound’s action primarily affects the DNA replication pathway in bacteria . By inhibiting DNA polymerase III, it disrupts the replication of bacterial DNA, leading to the cessation of bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from proliferating, thereby acting as an effective antimicrobial agent .
Biochemical Analysis
Biochemical Properties
It is known that it can be used in the synthesis of compounds such as deazaflavins, pyrido[2,3-d]pyrimidines, and tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline tetraones
Molecular Mechanism
It is known that it can bind to certain biomolecules during the synthesis of certain compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-1,3-dipropyluracil can be synthesized through several methods. One common approach involves the reaction of 1,3-dipropyluracil with an amination reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dipropyluracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding uracil derivatives, while substitution reactions can produce a variety of functionalized uracil compounds .
Scientific Research Applications
6-Amino-1,3-dipropyluracil is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It is used in studies related to nucleic acid analogs and their interactions with biological systems.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It is employed in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 6-Aminouracil
- 6-Amino-1-methyluracil
- 6-Amino-1,3-dimethyluracil
Uniqueness
6-Amino-1,3-dipropyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
6-amino-1,3-dipropylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYIZMBRAYKRFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)N(C1=O)CCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357625 | |
Record name | 6-Amino-1,3-dipropyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827957 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41862-14-0 | |
Record name | 6-Amino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41862-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1,3-dipropyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-1,3-dipropyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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